molecular formula C23H25NO6 B558617 Boc-Asp-Ofm CAS No. 129046-87-3

Boc-Asp-Ofm

Cat. No.: B558617
CAS No.: 129046-87-3
M. Wt: 411.4 g/mol
InChI Key: RMRKPGGMJKNMSK-IBGZPJMESA-N
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Description

Boc-Asp-Ofm, also known as tert-butyloxycarbonyl-aspartic acid β-9-fluorenylmethyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It serves as a protected form of aspartic acid, allowing for selective deprotection and subsequent reactions in peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp-Ofm typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the β-carboxyl group is protected with the 9-fluorenylmethyl (Ofm) ester. The synthesis can be carried out using standard peptide synthesis protocols, including solid-phase and solution-phase methods.

    Solid-Phase Synthesis: this compound is linked to a solid support, such as a resin, through the β-carboxyl group. The linear peptide chain is then assembled using the Boc/Benzyl strategy.

    Solution-Phase Synthesis: The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain in solution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc and Ofm allows for the selective deprotection and coupling of amino acids, facilitating the efficient production of complex peptides.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp-Ofm undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic peptides and functionalized peptide chains. The selective deprotection and coupling of amino acids allow for the synthesis of complex peptide structures with high precision .

Scientific Research Applications

Boc-Asp-Ofm has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Used in the synthesis of peptide-based drugs.

    Biological Research: Used in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Used in the production of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-Asp-Ofm involves the selective deprotection of the Boc and Ofm groups, allowing for the coupling of amino acids to form peptide chains. The Boc group is removed using TFA, exposing the amino group for further reactions. The Ofm group is removed using mild base conditions, exposing the carboxyl group for coupling reactions . This selective deprotection allows for the precise assembly of peptide chains, facilitating the synthesis of complex peptide structures.

Comparison with Similar Compounds

Boc-Asp-Ofm is unique in its ability to provide selective protection for both the amino and carboxyl groups of aspartic acid. Similar compounds include:

    Boc-Glu-Ofm: A derivative of glutamic acid with similar protective groups.

    Fmoc-Asp-Ofm: A derivative of aspartic acid with a different protective group (Fmoc) for the amino group.

    Boc-Asn-Ofm: A derivative of asparagine with similar protective groups.

This compound stands out due to its compatibility with the Boc/Benzyl strategy, allowing for efficient peptide synthesis with high yield and purity .

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129046-87-3
Record name N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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